N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305265
InChI: InChI=1S/C22H23N3O3S/c1-2-28-21-10-8-17(9-11-21)22-18(14-23-19-12-13-29(26,27)16-19)15-25(24-22)20-6-4-3-5-7-20/h3-11,14-15,19H,2,12-13,16H2,1H3
SMILES:
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5 g/mol

N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

CAS No.:

Cat. No.: VC16305265

Molecular Formula: C22H23N3O3S

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide -

Specification

Molecular Formula C22H23N3O3S
Molecular Weight 409.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-1-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methanimine
Standard InChI InChI=1S/C22H23N3O3S/c1-2-28-21-10-8-17(9-11-21)22-18(14-23-19-12-13-29(26,27)16-19)15-25(24-22)20-6-4-3-5-7-20/h3-11,14-15,19H,2,12-13,16H2,1H3
Standard InChI Key MFXALGJYJABKLC-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4

Introduction

N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a complex organic compound featuring a pyrazole ring, a phenyl group with an ethoxy substituent, and a tetrahydrothiophen-3-amine moiety. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and biological research.

Synthesis

The synthesis of N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity of the final product. Common reagents used in such syntheses include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions, including temperature and solvent choice, significantly influence the reaction outcomes.

Biological Activity and Potential Applications

While the mechanism of action for N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide has not been extensively documented, its structural components suggest potential biological activities. Further research is needed to fully elucidate its biological effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar compounds, such as N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide, exhibit promising biological activities, including anti-inflammatory and anticancer effects. These compounds share a pyrazole core but differ in their substituents, which influence their chemical reactivity and biological properties.

Structural Features of Related Compounds

Compound NameStructural Features
N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxidePyrazole ring, ethoxyphenyl group, tetrahydrothiophen-3-amine moiety
N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxidePyrazole ring, chlorinated methoxyphenyl group, tetrahydrothiophen-3-amine moiety
3-(4-bromophenyl)-1-phenyl-1H-pyrazoleBrominated phenyl group with pyrazole structure

Potential Applications

FieldPotential Applications
Medicinal ChemistryDevelopment of new therapeutic agents
Biological ResearchStudy of biological activities and mechanisms of action

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